molecular formula C8H6N2O B1293667 3-Cyanobenzamide CAS No. 3441-01-8

3-Cyanobenzamide

Cat. No. B1293667
CAS RN: 3441-01-8
M. Wt: 146.15 g/mol
InChI Key: PAQVSWFCADWSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanobenzamide, also referred to as 3-aminobenzamide (3-ABA), is a compound known for its inhibitory effect on the enzyme poly(ADP-ribose) polymerase (PARP). PARP plays a significant role in various cellular processes, including DNA repair, genomic stability, and programmed cell death. The inhibition of PARP by 3-ABA has been associated with a range of biological effects, particularly in the context of cancer research, where it has been shown to exert antiproliferative and cytostatic effects on different cancer cell lines .

Synthesis Analysis

The synthesis of related cyanobenzamide derivatives has been explored in the context of antitumor activity. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded a compound that served as a precursor for various heterocyclic derivatives. These derivatives were synthesized through reactions that included dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, among others. The synthetic procedures were noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for further heterocyclic transformations and biological investigations .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-cyanobenzamide is not detailed in the provided papers, the structural features of the compound, such as the cyano and amide functional groups, are critical for its biological activity. These functional groups are likely involved in the interaction with PARP and may influence the compound's ability to modulate the enzyme's activity .

Chemical Reactions Analysis

The chemical reactivity of cyanobenzamide derivatives is diverse, as evidenced by the synthesis of various heterocyclic compounds. The reactivity is influenced by the presence of reactive sites that allow for multiple reaction pathways, leading to a wide range of products with potential biological activities. The antitumor activities of these synthesized products were evaluated, with many compounds showing high inhibitory effects on cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanobenzamide derivatives, such as solubility, stability, and reactivity, are essential for their biological function and potential therapeutic application. Although the specific properties of 3-cyanobenzamide are not discussed in the provided papers, these properties would be expected to influence the compound's interaction with cellular targets, its distribution within biological systems, and its overall pharmacokinetic profile .

Relevant Case Studies

Several studies have demonstrated the antiproliferative activity of 3-ABA in various carcinoma cell lines. For example, 3-ABA inhibited cell growth and colony formation in the A431 carcinoma cell line and induced morphological changes suggestive of a differentiative effect. The cytoskeleton was identified as a major target of 3-ABA, which may underlie its antiproliferative and cytostatic effects . Additionally, 3-ABA was shown to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion, highlighting its potential as a protective agent against UV-B damage . In another study, 3-ABA potentiated the cytotoxicity of 6-mercaptopurine in Chinese hamster ovary cells, which was correlated with increased levels of phosphoribosylpyrophosphate, suggesting a complex interaction with cellular metabolism . Finally, 3-ABA induced cytoskeleton rearrangement in M14 melanoma cells, further supporting the cytoskeleton as an important target of the drug .

Scientific Research Applications

Molecular Structure Analysis

3-Cyanobenzamide has been studied for its molecular structure in both gas-phase and crystal forms. It crystallizes in the monoclinic system and forms a non-planar molecule where the amide group is rotated in relation to the phenyl ring. This rotation and the presence of hydrogen bonds and π⋯π interactions contribute to its structural properties (Janczak & Kubiak, 2003).

Role in Cell Apoptosis and Cytoskeleton Alteration

Studies have explored the role of 3-Aminobenzamide, a derivative of 3-Cyanobenzamide, in cellular processes. It has been shown to protect cells from UV-B-induced apoptosis and influence cytoskeleton and substrate adhesion. This points to its potential impact on cellular integrity and response to external stressors (Malorni et al., 1995). Additionally, its effect on the rearrangement of the cytoskeleton in melanoma cells indicates its influence on cell morphology and possibly cell behavior (Malorni et al., 1994).

Safety And Hazards

Safety data sheets suggest that contact with 3-Cyanobenzamide should be avoided as it may cause harm. It is recommended to use personal protective equipment and chemical impermeable gloves when handling this compound .

properties

IUPAC Name

3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQVSWFCADWSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187985
Record name Benzamide, m-cyano- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzamide

CAS RN

3441-01-8
Record name 3-Cyanobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3441-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, m-cyano- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.88 Ammonia solution (30 ml) was slowly added to a solution of 3-cyanobenzoyl chloride (10 g, 60.3 mmol) in dichloromethane (100 ml) at 0° C. under nitrogen and the reaction was stirred for 20 minutes. The mixture was filtered and the solid was washed with water (50 ml) then diethylether (50 ml), azeotroped with toluene and dried in vacuo to provide the title compound (9 g) as a white solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Cyano-benzoic acid (1.2 eq), the amine derivative (1 eq), HOBt (1.2 eq), DIEA (1.2 eq) and EDCI.HCl (1.2 eq) were dissolved in dry DMF (0.15 M), under argon. The mixture was stirred at room temperature overnight. DMF is evaporated and saturated NaHCO3 solution was added. Product was extracted with EtOAc, dried over Na2SO4, filtered and evaporated. The crude was purified on reverse phase (H2O 1% TFA/MeCN 1% TFA 100/0, 0/100). MeCN was evaporated. The product was suspended in H2O and basified with saturated NaHCO3 solution until pH=8-9. The aqueous layer was extracted three times with AcOEt. The organic layer was evaporated to give the final compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Isophthalonitrile (12.8 g, 0.1 mol) and methanol (115.2 g) were mixed, and the resultant mixture was heated to 64° C. with stirring. To the mixture, a 20% aqueous solution of sodium hydroxide (10 g) was added over six hours. Liquid chromatographic analysis revealed the reaction mixture contained 13.1 g of m-cyanobenzamide (yield 90%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
115.2 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanobenzamide
Reactant of Route 2
Reactant of Route 2
3-Cyanobenzamide
Reactant of Route 3
Reactant of Route 3
3-Cyanobenzamide
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzamide
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzamide
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzamide

Citations

For This Compound
112
Citations
J Janczak, R Kubiak - Journal of molecular structure, 2003 - Elsevier
… Herein, we report the synthesis and structural characterisation of 3-cyanobenzamide, the … The experimental X-ray geometry of 3-cyanobenzamide is compared with the geometry in …
Number of citations: 6 www.sciencedirect.com
SG Cull, JD Holbrey, V Vargas‐Mora… - Biotechnology and …, 2000 - Wiley Online Library
… One unit of activity was defined as the production of 1 M 3-cyanobenzamide per minute and was expressed as units per mg of dry weight of bacterial mass (U/mgbio). All experiments …
Number of citations: 783 onlinelibrary.wiley.com
SG Cull, JM Woodley, GJ Lye - Biocatalysis and Biotransformation, 2001 - Taylor & Francis
… In this work we illustrate a systematic design procedure for optimising the production of 3-cyanobenzamide from 1,3-dicyanobenzene (1,3DCB). The regio-selective nitrile hydratase (…
Number of citations: 16 www.tandfonline.com
C Crisóstomo, MG Crestani, JJ García - Journal of Molecular Catalysis A …, 2007 - Elsevier
… NMR spectra for 1,3-cyanobenzamide in DMSO-d 6 : 1 H, δ 8.22 (m, 1H, CH), 8.08 (m, 1H, CH), 8.0 (m, 1H, CH), 7.64 (m, 1H, CH), 7.63 (br, s, 2H, NH 2 ). C{ 1 H}, δ 166.4 (carbonyl), …
Number of citations: 37 www.sciencedirect.com
SG Cull - 2003 - search.proquest.com
… This work investigates the systematic design and optimisation of a process for the production of 3-cyanobenzamide from the poorly water soluble 1,3-dicyanobenzene (1,3-DCB) and …
Number of citations: 1 search.proquest.com
HJ Barber, R Slack - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… 5-Nztro-3-cyanobenzamide.-The powdered ester was kept with occasional shaking for several days in a stoppered flask with saturated ethyl-alcoholic ammonia (7 cc/l g.). It gradually …
Number of citations: 13 pubs.rsc.org
SMA Jorge, PM Campos, NR Stradiotto - Journal of the Brazilian …, 1999 - SciELO Brasil
… In these papers, where the compounds 2 and 3-cyanobenzamide were studied in N,N-dimethylformamide, it was ascertained that the reduction occurs through CN bond cleavage giving …
Number of citations: 3 www.scielo.br
F Effenberger, BW Graef - Journal of biotechnology, 1998 - Elsevier
The two new bacterial strains, Rhodococcus sp. C3II and Rhodococcus erythropolis MP50, which have been especially selected for the enantioselective hydrolysis of pharmaceutically …
Number of citations: 37 www.sciencedirect.com
J Janczak - Polyhedron, 2012 - Elsevier
… For example, it has been stated that 1,3-dicyanobenzene transforms into 3-cyanobenzamide in presence of MgPc(H 2 O) [15]. The 3-cyanobenzamide forms also in the reaction of MgPc …
Number of citations: 12 www.sciencedirect.com
J Janczak, M Śledź, R Kubiak - Journal of molecular structure, 2003 - Elsevier
The crystals of 2,4,6-tris(2-pyridyl)-1,3,5-triazine and 2,4,6-tris(4-pyridyl)-1,3,5-triazine isomers have been obtained by a catalytic trimerization of 2- and 4-cyanopyridine in presence of …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.